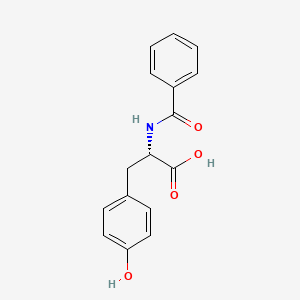

N-Benzoyl-L-Tyrosin

Übersicht

Beschreibung

N-Benzoyl-L-tyrosine: is a derivative of the amino acid L-tyrosine, where the amino group is protected by a benzoyl group. This compound is often used in biochemical research and enzymatic assays, particularly as a substrate for chymotrypsin, a digestive enzyme that breaks down proteins in the small intestine .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Benzoyl-L-tyrosine is used as a substrate in enzymatic assays to study the activity of chymotrypsin and other proteases. It helps in understanding enzyme kinetics and inhibitor interactions .

Biology: In biological research, N-Benzoyl-L-tyrosine is used to study protein synthesis and degradation pathways. It serves as a model compound to investigate the role of tyrosine residues in proteins .

Medicine: N-Benzoyl-L-tyrosine derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and in drug delivery systems .

Industry: In the pharmaceutical industry, N-Benzoyl-L-tyrosine is used in the synthesis of peptide-based drugs and as a building block for more complex molecules .

Wirkmechanismus

Target of Action

N-Benzoyl-L-tyrosine primarily targets enzymes such as chymotrypsin and subtilisin Carlsberg . These enzymes play a crucial role in protein digestion and regulation.

Mode of Action

N-Benzoyl-L-tyrosine, particularly its ethyl ester variant (BTEE), acts as a substrate for these enzymes . It interacts with the enzymes, leading to changes in their activity. For instance, the kinetics of the hydrolysis of BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values .

Biochemical Pathways

It is known that tyrosine metabolism pathways are crucial for the production of a variety of structurally diverse natural compounds in organisms . N-Benzoyl-L-tyrosine, being a derivative of tyrosine, might influence these pathways.

Pharmacokinetics

It’s known that n-benzoyl-l-tyrosine ethyl ester (btee) is a water-insoluble substrate that can be rendered soluble upon complexation with β-cyclodextrin . This solubility can impact its bioavailability and distribution within the body.

Result of Action

The interaction of N-Benzoyl-L-tyrosine with its target enzymes leads to changes in their activity, which can influence protein digestion and regulation. For instance, the enzymatic activity of immobilized chymotrypsin was enhanced by 266% when reacting with BTEE .

Action Environment

The action of N-Benzoyl-L-tyrosine can be influenced by various environmental factors. For instance, the solubility of BTEE can be enhanced by complexation with β-cyclodextrin . Moreover, the enzymatic activity can be optimized under certain conditions, such as pH and temperature .

Biochemische Analyse

Biochemical Properties

N-Benzoyl-L-tyrosine interacts with enzymes such as α-Chymotrypsin and Subtilisin . The kinetics of the hydrolysis of N-Benzoyl-L-tyrosine by Subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values .

Cellular Effects

The effects of N-Benzoyl-L-tyrosine on cellular processes are primarily observed in its interactions with enzymes. It influences cell function by modulating the activity of these enzymes .

Molecular Mechanism

N-Benzoyl-L-tyrosine exerts its effects at the molecular level through its interactions with enzymes. It is involved in the hydrolysis reactions catalyzed by enzymes like Subtilisin Carlsberg and α-Chymotrypsin .

Temporal Effects in Laboratory Settings

The effects of N-Benzoyl-L-tyrosine over time in laboratory settings are observed in the kinetics of its hydrolysis. It shows increased reaction rates when anchored in β-cyclodextrin .

Metabolic Pathways

N-Benzoyl-L-tyrosine is involved in the metabolic pathway of hydrolysis reactions catalyzed by enzymes like Subtilisin Carlsberg and α-Chymotrypsin .

Transport and Distribution

The transport and distribution of N-Benzoyl-L-tyrosine within cells and tissues are facilitated by its solubilization in β-cyclodextrin .

Subcellular Localization

The subcellular localization of N-Benzoyl-L-tyrosine is not well-defined. Its activity is observed in the context of enzymatic reactions, suggesting that it may be localized in areas where these enzymes are active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of N-Benzoyl-L-tyrosine may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of solvents like methanol and catalysts can also enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzoyl-L-tyrosine undergoes various chemical reactions, including:

Hydrolysis: The ester bond in N-Benzoyl-L-tyrosine ethyl ester can be hydrolyzed to produce N-Benzoyl-L-tyrosine and ethanol.

Oxidation and Reduction: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Hydrolysis: Produces N-Benzoyl-L-tyrosine and ethanol.

Oxidation: Produces quinones.

Reduction: Produces catechols.

Vergleich Mit ähnlichen Verbindungen

N-Benzoyl-L-tyrosine ethyl ester: Used as a substrate for chymotrypsin assays, similar to N-Benzoyl-L-tyrosine but with an ethyl ester group.

N-Benzoyl-L-tyrosine p-nitroanilide: Another substrate for protease assays, with a p-nitroanilide group instead of the ethyl ester.

Uniqueness: N-Benzoyl-L-tyrosine is unique due to its specific interaction with chymotrypsin, making it an essential tool for studying this enzyme’s activity. Its derivatives, such as the ethyl ester and p-nitroanilide, offer variations in substrate specificity and assay conditions .

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUUDPTUEOKITK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180357 | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-23-6 | |

| Record name | N-Benzoyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

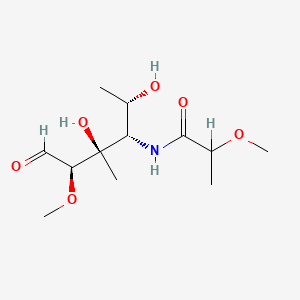

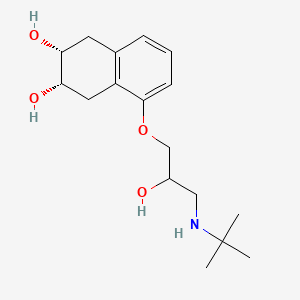

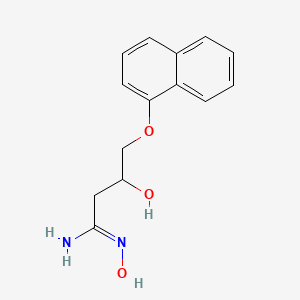

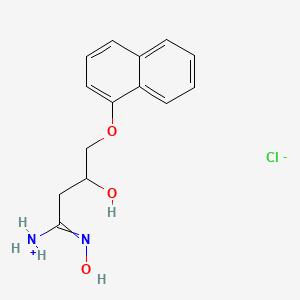

Feasible Synthetic Routes

Q1: What is the primary enzyme target of BTEE?

A1: BTEE is specifically recognized and hydrolyzed by chymotrypsin-like serine proteases. [, , , ] This interaction serves as a basis for studying these enzymes in various biological systems.

Q2: What are the products of BTEE hydrolysis by chymotrypsin?

A2: Chymotrypsin cleaves the ester bond in BTEE, yielding N-benzoyl-L-tyrosine and ethanol as products. [, ]

Q3: How does the hydrolysis of BTEE by chymotrypsin contribute to understanding enzymatic activity?

A3: Researchers can monitor the rate of BTEE hydrolysis to determine the kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). [, , ] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.

Q4: Does BTEE affect cellular processes other than enzymatic activity?

A4: BTEE has been shown to inhibit the egg jelly-induced acrosome reaction in sea urchin sperm by affecting calcium channel activity, suggesting a potential role beyond serving as an enzyme substrate. []

Q5: What is the molecular formula and weight of BTEE?

A5: The molecular formula of BTEE is C16H15NO4, and its molecular weight is 285.3 g/mol.

Q6: Are there any spectroscopic techniques used to characterize BTEE?

A6: UV-Vis spectroscopy is commonly employed to monitor the hydrolysis of BTEE by chymotrypsin. The reaction is typically followed by measuring the absorbance change at 256 nm. [, , ]

Q7: What is the effect of dimethyl sulfoxide (DMSO) on BTEE and chymotrypsin activity?

A7: While DMSO can enhance BTEE solubility, high concentrations can negatively impact chymotrypsin activity. [] Interestingly, encapsulating the enzyme within reverse micelles using AOT and heptane in the presence of DMSO-water mixtures preserves enzymatic activity, highlighting the protective effect of the reverse micelle microenvironment. []

Q8: What type of reactions can be studied using BTEE as a substrate?

A8: BTEE is primarily used to study the kinetics and specificity of chymotrypsin-like serine proteases in hydrolysis reactions. [, , ]

Q9: How does the structure of BTEE influence its interaction with chymotrypsin?

A9: The benzoyl and tyrosine moieties in BTEE are crucial for its recognition and binding within the active site of chymotrypsin. Modifications to these groups can significantly affect the enzyme's activity and specificity. []

Q10: Have computational methods been employed to study BTEE and its interactions?

A10: While the provided abstracts do not delve into detailed computational studies, molecular modeling and simulations could be employed to further elucidate the interactions between BTEE and chymotrypsin, providing insights into binding affinities and reaction mechanisms.

Q11: How do structural modifications to BTEE impact its interaction with chymotrypsin?

A11: Studies indicate that replacing the ethyl ester group with an amide group can alter the kinetic parameters of the hydrolysis reaction catalyzed by chymotrypsin. [] This highlights the importance of the ester moiety for optimal enzyme-substrate interactions.

Q12: What are the challenges associated with formulating BTEE for different applications?

A12: BTEE's limited water solubility can pose challenges for its formulation and delivery in biological systems. Researchers have explored using cyclodextrins [] and organic solvent mixtures [] to overcome this limitation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.